molecular formula C7H14ClNO3 B1424421 (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride CAS No. 1313277-24-5

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Cat. No. B1424421
CAS RN: 1313277-24-5
M. Wt: 195.64 g/mol
InChI Key: JCLGQALHYUKMJK-JEDNCBNOSA-N
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Description

Hydrochloric acid is a strong, corrosive acid that can be used industrially to process steel used in the building and construction industry . It is used in the chemical industry in the large-scale production of vinyl chloride used to make polyvinyl chloride (PVC) plastic .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as classical pyrolysis, microwave irradiation, and hydrothermal treatment . These methods can be used to prepare compounds from different precursors .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be analyzed using various experimental methods, including potentiometry, spectrophotometry, solubility, NMR, liquid chromatography, electrophoresis, and calorimetry .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can include processes like the Shinoda test for flavonoids, which involves the conversion of the flavonoid to the corresponding anthocyanidin . Another example is the reaction of hydrochloric acid with sodium hydrogencarbonate to produce sodium chloride, water, and carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. These properties include the compound’s solubility, stability, reactivity, and more .

Scientific Research Applications

Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This process involves a five-step synthetic route based on reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis. This compound's optical purity was demonstrated by HPLC analysis and is compatible with solid-phase peptide synthesis, indicating its potential in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Antihypoxic Activity

Research has shown that derivatives of this compound, specifically N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides, exhibit significant antihypoxic effects. This finding is crucial for developing new biologically active substances with potential antioxidant properties (Ukrainets, Mospanova, & Davidenko, 2014).

Cyclic Depsipeptides Synthesis

The compound is also used in the synthesis of cyclic depsipeptides. This process involves the reaction of the compound with α-hydroxycarboxylic acids to form diamides, which are then used to construct peptides containing α-aminoisobutyric-acid units. This application highlights its role in peptide synthesis and molecular structure studies (Obrecht & Heimgartner, 1987).

Antibacterial Activity

Another significant application is in the synthesis of 1,2,3-triazolyl methyl ester analogues of morpholine-3-carboxylic acid. These compounds, synthesized using click chemistry, have shown promising antibacterial activity, particularly against S. paratyphi-B (Narsimha et al., 2014).

Safety And Hazards

Hydrochloric acid, for example, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about it. For example, research on obesity pharmacotherapy is focusing on the development of new medications and combination therapies .

properties

IUPAC Name

(3S)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLGQALHYUKMJK-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN[C@@H](CO1)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
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(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

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